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Compound of Interest

Compound Name: N-Allyl-4-chloroaniline

Cat. No.: B079950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of N,N-diallyl-4-chloroaniline, a valuable intermediate in the preparation of various biologically

active nitrogen-containing heterocyclic compounds. Two primary synthetic strategies are

presented: the direct diallylation of 4-chloroaniline and a proposed one-pot synthesis from 4-

chloronitrobenzene.

Introduction
N,N-diallylanilines are important precursors for the synthesis of a range of heterocyclic

compounds, including pyrroles, indoles, and quinolines. These motifs are found in numerous

natural products and pharmacologically active molecules. The diallyl functionality also serves

as a useful handle for further synthetic transformations, such as ring-closing metathesis. This

document outlines two distinct and reproducible methods for the preparation of N,N-diallyl-4-

chloroaniline.

Synthetic Strategies
Two principal routes for the synthesis of N,N-diallyl-4-chloroaniline are detailed below:

Direct Diallylation of 4-Chloroaniline: This is a straightforward approach involving the reaction

of 4-chloroaniline with an allyl halide in the presence of a base or catalyst. Two variations of

this method are presented:
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Method A: Catalysis by Mg-Al Hydrotalcites

Method B: Catalyst-Free Synthesis using Potassium Carbonate

One-Pot Synthesis from 4-Chloronitrobenzene (Proposed): This method involves the

reduction of the nitro group of 4-chloronitrobenzene to an amine, followed by in-situ

diallylation in a single reaction vessel. This approach avoids the isolation of the potentially

hazardous 4-chloroaniline intermediate.

Method 1: Direct Diallylation of 4-Chloroaniline
This method is a classical approach to N-alkylation, where 4-chloroaniline is reacted with two

equivalents of an allyl halide.

Method 1A: Diallylation using Mg-Al Hydrotalcite
Catalyst
This environmentally benign method utilizes a recyclable Mg-Al hydrotalcite (HT) as a mild and

efficient catalyst for the diallylation of 4-chloroaniline at ambient temperature.

Experimental Protocol:

Catalyst Preparation (Mg-Al Hydrotalcite, Mg/Al ratio = 5):

An aqueous solution (100 mL) containing Mg(NO₃)₂·6H₂O (25.64 g, 100 mmol) and

Al(NO₃)₃·9H₂O (18.76 g, 50 mmol) is prepared.

This solution is added dropwise to a vigorously stirred aqueous solution (100 mL) of NaOH

(12 g, 300 mmol) and Na₂CO₃ (10.06 g, 100 mmol) in a two-necked round-bottom flask.

After complete addition, the resulting slurry is heated at 80°C for 18 hours.

The mixture is cooled to room temperature, and the solid is collected by filtration.

The solid is washed repeatedly with distilled water until the filtrate is neutral.

The catalyst is dried in an oven at 60°C.
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Diallylation Procedure:

In a 25 mL round-bottom flask, 4-chloroaniline (10 mmol, 1.28 g) is dissolved in 20 mL of

aqueous ethanol (50% v/v).

Mg-Al hydrotalcite (HT5, 20 wt.% of aniline, 0.256 g) and allyl bromide (20 mmol, 1.73 mL)

are added to the solution.

The reaction mixture is stirred at room temperature. The reaction progress can be monitored

by thin-layer chromatography (TLC).

Upon completion, the ethanol is removed under reduced pressure.

Ethyl acetate (5 mL) is added to the residue, and the catalyst is removed by filtration through

a G4 sintered glass funnel.

The catalyst is washed with an additional 2 mL of ethyl acetate.

The combined filtrate is washed with 5 mL of a 20% aqueous NaHCO₃ solution.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to

yield the crude product.

The product can be further purified by column chromatography on silica gel.

Quantitative Data:

Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(mmol)

Mass/Volume Yield (%)

4-Chloroaniline 127.57 10 1.28 g -

Allyl Bromide 120.99 20 1.73 mL -

N,N-diallyl-4-

chloroaniline
207.70 - - Good
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Note: The original literature reports "good yield" without specifying a numerical value for this

particular substrate.

Method 1B: Catalyst-Free Diallylation using Potassium
Carbonate
This method provides a highly selective diallylation of anilines in an aqueous alcohol solution

using potassium carbonate as the base, avoiding the need for a catalyst.[1]

Experimental Protocol:

To a solution of 4-chloroaniline (0.5 mmol, 63.8 mg) in an aqueous alcohol solution (e.g.,

ethanol/water), add potassium carbonate (2.0 mmol, 276 mg).

Add allyl bromide (1.5 mmol, 0.13 mL) to the mixture.

The reaction mixture is stirred at a specified temperature (e.g., 70°C) for the required time

(e.g., 3.5 hours), with progress monitored by TLC.[1]

After completion, the reaction mixture is cooled to room temperature and extracted with ethyl

acetate (3 x 10 mL).

The combined organic layers are washed with saturated sodium carbonate solution.

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography (petroleum ether/ethyl acetate as

eluent) to afford N,N-diallyl-4-chloroaniline.

Quantitative Data:
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Reactant/
Product

Molar
Mass (
g/mol )

Amount
(mmol)

Mass/Vol
ume

Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

4-

Chloroanili

ne

127.57 0.5 63.8 mg 3.5 70 77

Allyl

Bromide
120.99 1.5 0.13 mL

Potassium

Carbonate
138.21 2.0 276 mg

N,N-diallyl-

4-

chloroanilin

e

207.70 - - 77

Data adapted from a general procedure for the diallylation of anilines.[1]

Method 2: One-Pot Synthesis from 4-
Chloronitrobenzene (Proposed)
This proposed synthetic route offers the advantage of avoiding the handling of the toxic

intermediate, 4-chloroaniline. It involves the in-situ reduction of 4-chloronitrobenzene to 4-

chloroaniline, followed by a palladium-catalyzed diallylation. While one-pot reductive alkylations

of nitroarenes are established, a specific protocol for diallylation is not readily available and

would require experimental optimization.

Proposed Experimental Protocol:

In a reaction vessel under an inert atmosphere (e.g., argon), 4-chloronitrobenzene (1 mmol,

157.5 mg) is dissolved in a suitable solvent (e.g., toluene).

A palladium catalyst (e.g., Pd/C, 5 mol%) is added.
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The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at a

suitable temperature (e.g., 90-130°C) until the reduction of the nitro group is complete

(monitored by TLC).

After complete reduction, the hydrogen source is removed, and the reaction is purged with

the inert gas.

A second palladium catalyst suitable for allylation (e.g., a palladium complex with a

phosphine ligand) and a base (e.g., K₂CO₃) are added.

Allyl alcohol or allyl bromide (2.5-3.0 mmol) is added dropwise to the reaction mixture.

The reaction is stirred at an elevated temperature (e.g., 90-130°C) until the diallylation is

complete (monitored by TLC).

The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed

under reduced pressure.

The residue is worked up with an aqueous solution and extracted with an organic solvent.

The organic layer is dried and concentrated, and the crude product is purified by column

chromatography.

Note: This is a proposed protocol based on related literature for one-pot reductive amination

and subsequent alkylation. The specific catalyst, solvent, base, temperature, and reaction

times would need to be optimized for the diallylation of 4-chloroaniline.

Characterization of N,N-diallyl-4-chloroaniline
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Property Data

Molecular Formula C₁₂H₁₄ClN

Molecular Weight 207.70 g/mol

Mass Spectrum (m/z)
207 (M+), 182, 180, 164, 140, 130, 113, 111,

89, 75, 63, 51

¹H NMR (CDCl₃, 400 MHz) δ (ppm)

3.85–3.96 (m, 4H, 2x N-CH₂), 5.14–5.24 (m, 4H,

2x =CH₂), 5.79–5.88 (m, 2H, 2x -CH=), 6.53–

6.63 (m, 2H, Ar-H), 7.27–7.32 (m, 2H, Ar-H)

¹³C NMR (CDCl₃)
Data not explicitly found in the searched

literature.

IR (KBr) ν (cm⁻¹)
Data not explicitly found in the searched

literature.

Melting Point (°C)
Data not explicitly found in the searched

literature.

Boiling Point (°C)
Data not explicitly found in the searched

literature.

Safety Information
4-Chloroaniline:

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin

reaction. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.

Precautions: Obtain special instructions before use. Do not handle until all safety precautions

have been read and understood. Wear protective gloves, protective clothing, eye protection,

and face protection. Use only outdoors or in a well-ventilated area. Avoid release to the

environment.

Allyl Bromide:
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Hazards: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe

skin burns and eye damage. May cause genetic defects and cancer.

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Keep container tightly closed. Ground/bond container and receiving equipment. Wear

protective gloves, protective clothing, eye protection, and face protection. Use only in a well-

ventilated area.

Potassium Carbonate:

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective

gloves and eye protection. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all

chemicals in a well-ventilated fume hood with appropriate personal protective equipment

(PPE).

Diagrams
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Catalyst Preparation

Diallylation Reaction

Mg(NO₃)₂ & Al(NO₃)₃ soln Mix & Heat (80°C, 18h)

NaOH & Na₂CO₃ soln

Filter, Wash & Dry Mg-Al Hydrotalcite (HT5)

Stir at RT

Catalyst

4-Chloroaniline

Allyl Bromide
Aq. Ethanol Evaporation, Filtration, Extraction Column Chromatography N,N-diallyl-4-chloroaniline

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-diallyl-4-chloroaniline using Mg-Al hydrotalcite.
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4-Chloroaniline

Heat (e.g., 70°C)

Allyl Bromide
Potassium Carbonate

Aq. Ethanol

Extraction with Ethyl Acetate
Wash with Na₂CO₃ soln
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Concentration
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Caption: Catalyst-free synthesis of N,N-diallyl-4-chloroaniline with potassium carbonate.
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One-Pot Reaction Vessel

4-Chloronitrobenzene

Step 1: Reduction
(Pd/C, H₂)

In-situ formation of
4-Chloroaniline

Step 2: Diallylation
(Pd catalyst, Base, Allyl Source)

Crude Reaction Mixture

Filtration & Extraction

Column Chromatography

N,N-diallyl-4-chloroaniline

Click to download full resolution via product page

Caption: Proposed one-pot synthesis of N,N-diallyl-4-chloroaniline from 4-chloronitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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